molecular formula C11H9F3N2O3S B2613919 (5-Methylisoxazol-3-YL)((2-(trifluoromethyl)phenyl)sulfonyl)amine CAS No. 1025797-90-3

(5-Methylisoxazol-3-YL)((2-(trifluoromethyl)phenyl)sulfonyl)amine

Cat. No.: B2613919
CAS No.: 1025797-90-3
M. Wt: 306.26
InChI Key: FACSKMSBHYGXAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methylisoxazol-3-YL)((2-(trifluoromethyl)phenyl)sulfonyl)amine is a chemical compound with a complex structure that includes a methylisoxazole ring and a trifluoromethylphenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylisoxazol-3-YL)((2-(trifluoromethyl)phenyl)sulfonyl)amine typically involves multiple steps, starting with the preparation of the isoxazole ring and the trifluoromethylphenyl sulfonyl group. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Methylisoxazol-3-YL)((2-(trifluoromethyl)phenyl)sulfonyl)amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(5-Methylisoxazol-3-YL)((2-(trifluoromethyl)phenyl)sulfonyl)amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions with proteins or enzymes.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (5-Methylisoxazol-3-YL)((2-(trifluoromethyl)phenyl)sulfonyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • (5-Methylisoxazol-3-YL)((2-chlorophenyl)sulfonyl)amine
  • (5-Methylisoxazol-3-YL)((2-fluorophenyl)sulfonyl)amine
  • (5-Methylisoxazol-3-YL)((2-bromophenyl)sulfonyl)amine

Uniqueness

(5-Methylisoxazol-3-YL)((2-(trifluoromethyl)phenyl)sulfonyl)amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in drug development and other applications where these properties are advantageous.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O3S/c1-7-6-10(15-19-7)16-20(17,18)9-5-3-2-4-8(9)11(12,13)14/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACSKMSBHYGXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.